![molecular formula C18H21NO3S B2542532 N-benzyl-4-tosylbutanamide CAS No. 922984-75-6](/img/structure/B2542532.png)
N-benzyl-4-tosylbutanamide
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Description
N-benzyl-4-tosylbutanamide is a compound that can be inferred to have a benzyl group attached to an amide moiety, with a tosyl (p-toluenesulfonyl) group as a substituent. While the provided papers do not directly discuss N-benzyl-4-tosylbutanamide, they do provide insights into the chemical behavior of similar N-benzyl compounds and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of N-benzyl compounds can be achieved through various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides . This method is known for its efficiency in creating a diverse array of compounds, which could potentially be applied to the synthesis of N-benzyl-4-tosylbutanamide.
Molecular Structure Analysis
The molecular structure of N-benzyl compounds plays a crucial role in their biological activity. For instance, the structure-activity relationship (SAR) studies of N-benzyl-2-acetamido-3-methoxypropionamides revealed that the position and nature of substituents on the benzyl group significantly affect anticonvulsant activities . This suggests that the molecular structure of N-benzyl-4-tosylbutanamide, particularly the position of the tosyl group, could be critical for its chemical and biological properties.
Chemical Reactions Analysis
N-benzyl compounds are versatile in chemical reactions. For example, N,N'-dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) has been used as a novel N-bromo reagent for the trimethylsilylation and tetrahydropyranylation of alcohols and phenols . This indicates that N-benzyl-4-tosylbutanamide could potentially participate in similar reactions, serving as a precursor for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl compounds can vary widely depending on their substituents. For example, the introduction of various functional groups to the benzyl moiety can significantly alter the affinity for biological targets, as seen in the analogues of 4-nitrobenzylthioinosine . Therefore, the specific properties of N-benzyl-4-tosylbutanamide would need to be determined experimentally, but it can be anticipated that the tosyl group would influence its polarity, solubility, and reactivity.
Future Directions
The future directions for research on N-benzyl-4-tosylbutanamide and similar compounds could involve further exploration of their potential biological activities and mechanisms of action. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
properties
IUPAC Name |
N-benzyl-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-9-11-17(12-10-15)23(21,22)13-5-8-18(20)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTPKBRLXAEZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-tosylbutanamide |
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